![molecular formula C13H21NO B2422515 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine CAS No. 893585-57-4](/img/structure/B2422515.png)
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine, also known as EPM, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of amphetamine and has been studied extensively for its potential applications in scientific research.
作用機序
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in various physiological and psychological effects.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anorexia. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
実験室実験の利点と制限
One of the major advantages of using 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for abuse and addiction, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for research on 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine, including:
1. Investigating its potential applications in the treatment of neurological and psychiatric disorders, such as depression, ADHD, and schizophrenia.
2. Studying its effects on other neurotransmitter systems, such as serotonin and norepinephrine.
3. Developing new derivatives of this compound with improved pharmacological properties and reduced potential for abuse and addiction.
4. Investigating its potential applications in the field of drug discovery, particularly in the development of new drugs for the treatment of addiction and other substance use disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in scientific research. It acts as a dopamine reuptake inhibitor and has a range of biochemical and physiological effects. While it has some limitations, it has several potential future directions for research, including investigating its potential applications in the treatment of neurological and psychiatric disorders and developing new derivatives with improved pharmacological properties.
合成法
The synthesis of 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine involves the reaction of 2-methylphenylacetonitrile with ethylmagnesium bromide to form 3-ethoxy-N-[(2-methylphenyl)methyl]propanamide. This intermediate is then reduced with lithium aluminum hydride to yield the final product, this compound.
科学的研究の応用
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
特性
IUPAC Name |
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-15-10-6-9-14-11-13-8-5-4-7-12(13)2/h4-5,7-8,14H,3,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSPSZSWGBGIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
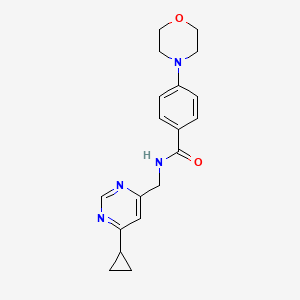
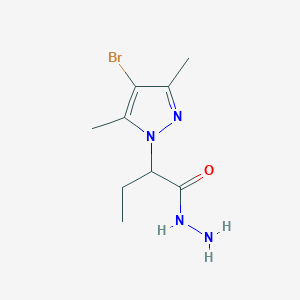
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)
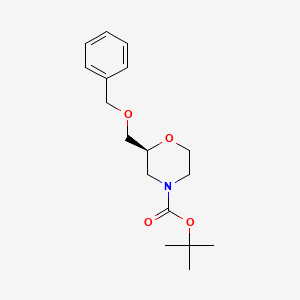
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)
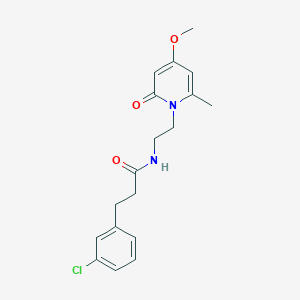


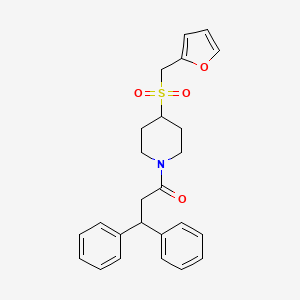
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)

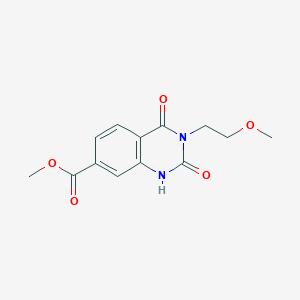

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2422453.png)
